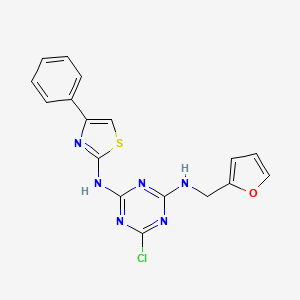
6-chloro-N-(furan-2-ylmethyl)-N'-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with furan, phenyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the furan, phenyl, and thiazole substituents through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan and phenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine core and substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan group may yield furan-2-carboxylic acid derivatives, while reduction of the triazine core can produce amine derivatives.
Scientific Research Applications
6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Molecules with the thiazole ring, often exhibiting antibacterial and antifungal properties.
Triazine Derivatives: Compounds with the triazine core, used in various applications, including herbicides and pharmaceuticals.
Uniqueness
6-Chloro-N2-[(furan-2-yl)methyl]-N4-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its combination of furan, phenyl, and thiazole substituents on the triazine core. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13ClN6OS |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H13ClN6OS/c18-14-21-15(19-9-12-7-4-8-25-12)23-16(22-14)24-17-20-13(10-26-17)11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,19,20,21,22,23,24) |
InChI Key |
QXBRDSHBXPWOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC(=NC(=N3)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodophenyl)tryptophanamide](/img/structure/B11517239.png)
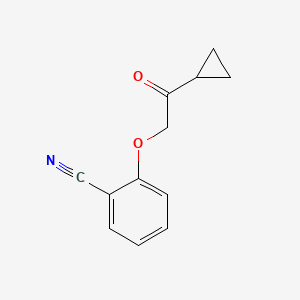
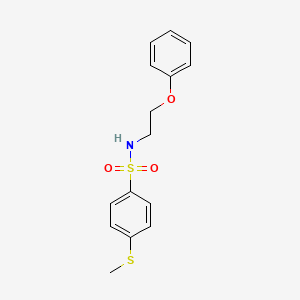
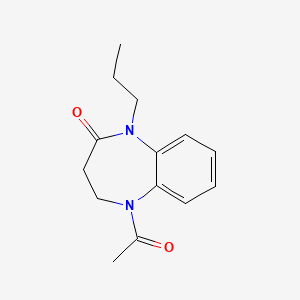
![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11517248.png)
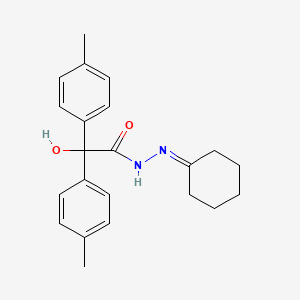
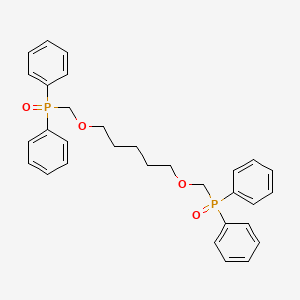
![2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11517270.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517276.png)
![6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517290.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517294.png)
![6-[4-(Trifluoromethoxy)phenyl]-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B11517298.png)
![ethyl 2-{[(2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11517315.png)
![N,N'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]benzene-3,1-diyl})bis(2,2,2-trifluoroacetamide)](/img/structure/B11517330.png)
